2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Overview
Description
2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate reagents.
Amidation Reaction: Finally, the carboxamide group can be introduced through an amidation reaction using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and quinoline rings, leading to the formation of sulfoxides or quinoline N-oxides.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the quinoline or thiadiazole rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of quinoline and thiadiazole are often explored for their potential as drugs. This compound could be a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, such compounds may be used in the development of advanced materials, including organic semiconductors, dyes, and polymers. Their unique electronic properties make them suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide likely involves interactions with specific molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
- 2-(5-methylthiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
- 2-(5-nitrothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Uniqueness
The uniqueness of 2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom on the thiophene ring may enhance its electron-withdrawing properties, potentially leading to different interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4OS2/c17-14-6-5-13(24-14)12-7-10(9-3-1-2-4-11(9)19-12)15(22)20-16-21-18-8-23-16/h1-8H,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOFGKJZODFBKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=NN=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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